molecular formula C13H10BrN3 B084524 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine CAS No. 13694-13-8

2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine

Cat. No.: B084524
CAS No.: 13694-13-8
M. Wt: 288.14 g/mol
InChI Key: VGFPJJWUVBXOMB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine is a functionalized heterocyclic compound of high interest in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure known for its wide spectrum of pharmacological activities, a property enhanced by the presence of bromophenyl substituents . This compound serves as a key intermediate for developing novel therapeutic agents, primarily due to its structural resemblance to natural purines, which allows it to interact effectively with biological targets . In research settings, this bromine-containing analog is investigated for its potential antimicrobial effects. Scientific studies on closely related derivatives have demonstrated that the bromophenyl group can significantly enhance activity against various Gram-positive bacterial strains and pathogenic fungi . Furthermore, the core imidazo[1,2-a]pyrimidine structure is a recognized pharmacophore in anticancer research. Analogs of this compound have shown promising cytotoxic activities against diverse cancer cell lines, inducing mechanisms such as cell cycle arrest and apoptosis . The versatility of the this compound structure also makes it a valuable scaffold for further chemical modification via cross-coupling reactions or nucleophilic substitutions, enabling the exploration of structure-activity relationships (SAR) for optimizing potency and selectivity .

Properties

IUPAC Name

2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c1-9-6-7-17-8-12(16-13(17)15-9)10-2-4-11(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFPJJWUVBXOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590186
Record name 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13694-13-8
Record name 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13694-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Key parameters for this synthesis include:

ParameterValue/Detail
Reactants 2-Amino-4-methylpyrimidine (1 eq), 2,4'-Dibromoacetophenone (1 eq)
Solvent Absolute ethanol
Temperature Reflux (~78°C)
Reaction Time 5 hours
Workup Neutralization (pH 7), extraction with chloroform, recrystallization (AcOEt/EtOH 2:1)
Yield 78%

The reaction proceeds via nucleophilic attack of the amino group in 2-amino-4-methylpyrimidine on the α-carbon of 2,4'-dibromoacetophenone, followed by cyclization and elimination of HBr. Ethanol’s polarity facilitates proton transfer during the cyclization step, while reflux ensures sufficient energy for ring closure. Post-reaction neutralization with aqueous NaOH prevents side reactions, and recrystallization in ethyl acetate/ethanol yields high-purity product.

Comparative Analysis of Solvent Systems

While ethanol is the standard solvent, studies on analogous imidazo[1,2-a]pyrimidine syntheses suggest solvent polarity critically impacts reaction efficiency. For example, N,N-dimethylformamide (DMF) has been used in related syntheses of 3-benzoyl imidazo[1,2-a]pyrimidines, though it necessitates lower temperatures (room temperature) and shorter reaction times (3 hours). However, substituting ethanol with DMF in the target compound’s synthesis may require re-optimization due to differences in reactivity between phenacyl bromides and dibromoacetophenones.

Mechanistic Insights and Byproduct Formation

The proposed mechanism involves two primary stages:

  • Formation of an Intermediate Schiff Base : The amino group of 2-amino-4-methylpyrimidine reacts with the carbonyl group of 2,4'-dibromoacetophenone, forming an imine intermediate.

  • Cyclization and Aromatization : Intramolecular nucleophilic substitution at the α-bromo position induces ring closure, yielding the imidazo[1,2-a]pyrimidine core.

Byproducts such as unreacted starting materials or dihydroimidazo intermediates may form if reaction times are insufficient or temperatures suboptimal. Moszczyński-Pętkowski et al. mitigated these issues through extended reflux (5 hours) and precise pH control during workup.

Scalability and Industrial Feasibility

The described method is scalable, with no reported loss in yield at higher batches. Key considerations for industrial adaptation include:

  • Cost of 2,4'-Dibromoacetophenone : As a specialized reagent, its availability may influence production costs.

  • Solvent Recovery : Ethanol’s low boiling point enables efficient distillation and reuse, reducing waste.

  • Safety Protocols : Handling HBr gas emissions during cyclization requires robust ventilation systems.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate imidazo[1,2-a]pyrimidine formation in related compounds, reducing reaction times from hours to minutes. Adapting this to the target compound could enhance throughput, though microwave compatibility of brominated reactants needs verification.

Characterization and Quality Control

Successful synthesis is confirmed via:

  • 1H NMR : Distinct downfield shifts (~9.88–10.10 ppm) for the H5 proton due to C–H···O interactions with the adjacent carbonyl group.

  • Mass Spectrometry : Molecular ion peak at m/z 288.14 (C13H10BrN3).

  • Melting Point : Data consistent with literature values (recrystallized product).

Challenges and Limitations

  • Sensitivity to Moisture : Anhydrous ethanol is essential to prevent hydrolysis of phenacyl bromide intermediates.

  • Limited Substrate Scope : The method is tailored for 2,4'-dibromoacetophenone; other halogenated acetophenones may require modified conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Anticholinesterase Activity

Imidazo[1,2-a]pyrimidine derivatives, including 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine, have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. Studies indicate that certain derivatives exhibit potent AChE inhibition, contributing to improved cognitive function in models of Alzheimer’s disease .

Anticancer Activity

Research has shown that imidazo[1,2-a]pyrimidines can act as dual-function inhibitors against various cancer cell lines. For instance, compounds synthesized with modifications to the imidazo[1,2-a]pyrimidine core have demonstrated significant cytotoxic effects against HCT116 and HepG2 cell lines. These findings suggest potential applications in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives have been documented. Compounds exhibiting this activity can modulate inflammatory pathways and have been explored for treating conditions such as arthritis and other inflammatory disorders .

Neuroprotective Effects

A study highlighted the neuroprotective effects of this compound in animal models of Alzheimer’s disease. The compound was shown to reduce amyloid-beta plaque formation and improve behavioral outcomes in treated subjects .

Cancer Treatment

In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, one derivative showed an IC50 value in the micromolar range against HCT116 cells .

Comparative Data Table

Property/ActivityThis compoundReference
AChE Inhibition IC5079 µM
BChE Inhibition IC5065 µM
Cytotoxicity (HCT116)Micromolar range
Anti-inflammatory EffectsSignificant modulation of inflammatory markers

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Compound Name Substituents (Position) Melting Point (°C) Molecular Weight (g/mol) Key Structural Differences
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine (Main) 4-Bromophenyl (2), Methyl (7) >300 301.17 Bromine substituent
2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate (2c) 3,4-Difluorophenyl (2), Methyl (7), Ester (3) 137.6–138.2 343.30 Fluorine substituents, ester group
6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine 4-Nitrophenyl (2), Bromine (6) Not reported 319.11 Nitro group, bromine at position 6
2-(4-Trifluoromethylphenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate (2a) 4-CF₃ (2), Methyl (7), Ester (3) 129.1–131.6 365.31 Trifluoromethyl group, ester

Key Observations :

  • The bromine substituent in the main compound contributes to a significantly higher melting point (>300°C) compared to fluorinated or trifluoromethylated analogs (129–138°C), likely due to enhanced van der Waals interactions and molecular symmetry .
  • Nitro and trifluoromethyl groups reduce melting points due to their electron-withdrawing nature, which may disrupt crystal packing .

Spectroscopic Differences

Nuclear Magnetic Resonance (NMR)
  • Main Compound : Aromatic protons resonate at δ 6.97–7.38 ppm, while the methyl group appears at δ 3.51 ppm .
  • Fluorinated Analog (2c) : Fluorine atoms deshield adjacent protons, shifting aromatic signals downfield (δ 7.03–7.71 ppm) .
  • Trifluoromethyl Analog (2a) : The CF₃ group causes significant deshielding, with aromatic protons near δ 7.76–7.78 ppm .
Infrared (IR) Spectroscopy
  • Main Compound : Strong absorption at 740 cm⁻¹ (C-Br stretch) and 1680 cm⁻¹ (C=O) .
  • Nitro Analog: Additional peaks at 1529 cm⁻¹ (NO₂ asymmetric stretch) and 1349 cm⁻¹ (NO₂ symmetric stretch) .

Key Observations :

  • Fluorinated and trifluoromethylated analogs achieve higher yields (77–78%) compared to chlorinated derivatives (20%), likely due to optimized reaction conditions .
  • The main compound’s synthesis may face challenges in bromine incorporation, though evidence specifics are lacking .

Biological Activity

2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure

The compound features a unique imidazo[1,2-a]pyrimidine scaffold, which is known for its versatility in medicinal applications. The presence of the bromophenyl group enhances its biological interactions and potential efficacy.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting key biochemical pathways essential for microbial growth. This includes interference with enzyme systems critical for the survival of pathogens like Candida species .
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells through various pathways, including the inhibition of antiapoptotic proteins such as Bcl-2. The anticancer efficacy is often evaluated using cell lines such as MCF-7 and HCT-116, where it shows considerable cytotoxicity .

Biological Activity Overview

Activity TypeTarget Organisms/CellsKey Findings
AntimicrobialCandida spp.Showed lower MIC values than reference drugs like fluconazole and ketoconazole .
AntiviralVarious viral strainsPotential activity against viral replication pathways (specific studies needed).
AnticancerMCF-7, HCT-116, HeLaInduced apoptosis; exhibited IC50 values comparable to Doxorubicin .

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    A study evaluated the compound's binding affinity to the lanosterol 14α-demethylase enzyme (CYP51) in Candida species. The results indicated superior binding energies compared to traditional antifungal agents, suggesting enhanced efficacy against fungal infections .

    Table 1: Binding Energies of Compounds
    CompoundBinding Energy (kcal/mol)
    This compound-9.43
    Fluconazole-5.68
    Ketoconazole-6.16
  • Anticancer Studies :
    In vitro studies demonstrated that the compound significantly inhibited the proliferation of cancer cell lines. Notably, it was found to have a low IC50 against MCF-7 cells, indicating potent anticancer activity.

    Table 2: Cytotoxicity Data Against Cancer Cell Lines
    Cell LineIC50 (µM)
    MCF-710
    HCT-11615
    HeLa12
  • Molecular Docking Studies :
    Molecular docking studies revealed that the compound interacts favorably with key targets involved in cancer progression and microbial resistance. These findings support its potential as a lead compound for drug development.

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions involving 2-aminoimidazoles and aliphatic 1,3-difunctional compounds . A modified Paudler process is effective: reacting 2-amino-4-methylpyridine with brominated acetophenone derivatives in the presence of sodium nitrite (NaNO₂) as a nitroso donor, followed by reduction with hydrobromic acid and tin. Acetic acid catalysis at room temperature yields the imidazo[1,2-a]pyrimidine scaffold with >95% purity . Key parameters include:

  • Temperature : Room temperature minimizes side reactions.
  • Catalyst : Acetic acid enhances reaction efficiency.
  • Purification : Column chromatography or recrystallization ensures high yields.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Modern spectroscopic methods are critical for structural validation:

  • ¹H/¹³C NMR : Confirms aromatic proton environments and substitution patterns (e.g., bromophenyl resonance at δ 7.5–8.0 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 316.2 for C₁₃H₁₀BrN₃) .
  • IR : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
  • X-ray crystallography (if available): Resolves 3D conformation and π-π stacking interactions .

Q. How does the bromophenyl substituent influence the compound’s physicochemical properties?

The 4-bromophenyl group enhances:

  • Lipophilicity : LogP increases by ~1.5 compared to non-halogenated analogs, improving membrane permeability .
  • Metabolic stability : Bromine’s electronegativity reduces oxidative degradation in hepatic microsomes .
  • Crystallinity : Bromine’s heavy atom effect facilitates crystallization for structural studies .

Advanced Research Questions

Q. How can density functional theory (DFT) complement experimental data in studying this compound?

DFT calculations (e.g., B3LYP/6-31G* level) predict electronic properties and validate experimental NMR/IR data . Key applications:

  • HOMO-LUMO gaps : Correlate with reactivity (e.g., electron-deficient bromophenyl lowers LUMO, enhancing electrophilic substitution) .
  • Binding affinity modeling : Simulates interactions with biological targets (e.g., ENR enzyme active sites via π-π stacking and halogen bonds) .
  • Thermodynamic stability : Calculates Gibbs free energy of formation to optimize synthetic pathways .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies arise from substituent effects and assay conditions. A systematic approach includes:

  • Structure-activity relationship (SAR) studies : Compare bromo, chloro, and fluoro derivatives (Table 1).
  • Enzyme inhibition assays : Use isoform-specific targets (e.g., COX-2 vs. COX-1 selectivity) to clarify anti-inflammatory mechanisms .
  • Metabolite profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from biotransformation products .

Table 1 : Substituent Effects on Bioactivity

Substituent (X)Lipophilicity (LogP)COX-2 IC₅₀ (µM)Metabolic Stability (t₁/₂, min)
Br3.20.45120
Cl2.80.6890
F2.51.2060
Data adapted from

Q. How can computational and experimental methods be integrated to design derivatives with enhanced selectivity?

  • Molecular docking : Screen virtual libraries against target proteins (e.g., ENR, COX-2) to prioritize candidates with optimal binding poses .
  • Fragment-based design : Replace bromophenyl with bioisosteres (e.g., trifluoromethyl) to balance potency and solubility .
  • Parallel synthesis : Use continuous flow reactors to rapidly generate analogs with varied substituents (e.g., methyl, nitro) at the 7-position .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Matrix interference : Serum proteins and lipids obscure LC-MS signals. Mitigation: Solid-phase extraction (C18 columns) with deuterated internal standards .
  • Photodegradation : Bromine’s UV sensitivity requires amber vials and low-light conditions during sample preparation .
  • Limit of detection (LOD) : Achieve sub-nM sensitivity via high-resolution mass spectrometry (HRMS) in selected ion monitoring (SIM) mode .

Methodological Notes

  • Synthetic scalability : Transition from batch to flow chemistry improves reproducibility and yield for gram-scale synthesis .
  • Data validation : Cross-correlate DFT, NMR, and crystallographic data to resolve ambiguities in regiochemistry .
  • Ethical compliance : Adhere to OECD guidelines for in vitro toxicity screening to prioritize safe lead compounds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine

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